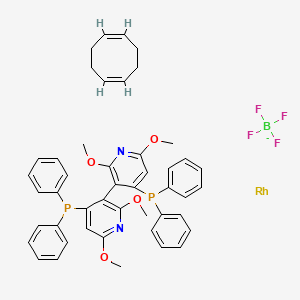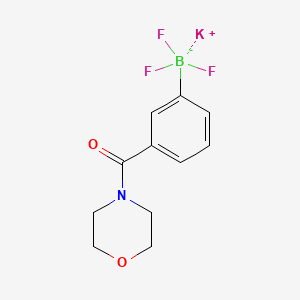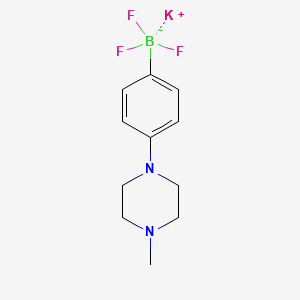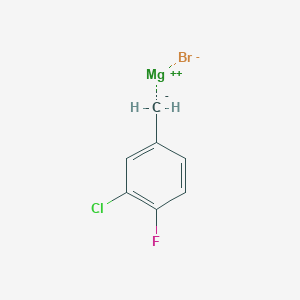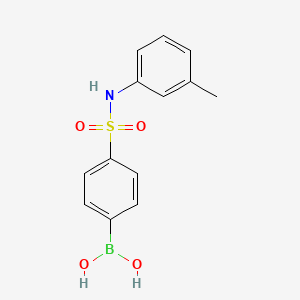
4-(3-Methylphenylsulfamoyl)benzeneboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Covalent Organic Frameworks
A study by Faury et al. (2013) discusses the synthesis of substituted 1,4-benzenediboronic acids (BDBA) and their potential as building blocks for covalent organic framework (COF) formation. This research highlights the impact of side functionalization on the thermal properties and polymerization of diboronic acids, which are related to 4-(3-Methylphenylsulfamoyl)benzeneboronic acid (Faury et al., 2013).
Nanofiltration Membranes
Liu et al. (2012) synthesized novel sulfonated aromatic diamine monomers, used in the preparation of thin-film composite (TFC) nanofiltration membranes. These membranes demonstrated improved water flux, an application potentially relevant to the chemistry of this compound (Liu et al., 2012).
Polymer Electrolyte Membranes
Li et al. (2010) researched new monomers containing pendent phenyl groups. These monomers, synthesized via a process involving benzeneboronic acid, were converted into sulfonated monomers for the development of polymer electrolyte membranes. This research is relevant due to the similar chemical structure and potential applications of this compound (Li et al., 2010).
Suzuki–Miyaura Cross-Couplings
Nájera et al. (2004) discussed the use of palladium dichloride complexes for Suzuki–Miyaura cross-coupling reactions in aqueous solvents. The study focused on the reaction of arylboronic acids with bromoarenes, a process closely related to the chemical reactions that this compound might undergo (Nájera et al., 2004).
Supramolecular Chemistry
Içli et al. (2012) reported on multicomponent reactions involving 1,4-benzenediboronic acid, leading to the formation of macrocycles and polymers. This research is significant for understanding the utility of boronic acids in supramolecular chemistry, a field that this compound may contribute to (Içli et al., 2012).
Catalytic Systems for Organic Synthesis
Khazaei et al. (2011) explored the use of sulfonic acid-functionalized imidazolium salts in combination with FeCl3 as catalytic systems. These systems facilitated the synthesis of various organic compounds, demonstrating the potential role of similar compounds like this compound in organic synthesis (Khazaei et al., 2011).
Bioorthogonal Coupling Reactions
Dilek et al. (2015) investigated the rapid formation of a stable boron-nitrogen heterocycle in dilute, neutral aqueous solution, highlighting its application in bioorthogonal coupling reactions. This research is relevant for understanding the potential biomedical applications of boronic acids, including this compound (Dilek et al., 2015).
Safety and Hazards
作用機序
Target of Action
Boronic acids, including this compound, are commonly used in suzuki–miyaura cross-coupling reactions . These reactions involve transition metal catalysts, suggesting that these catalysts could be the targets of the compound .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the compound likely interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from the palladium catalyst to form a new Pd–C bond. Transmetalation, on the other hand, involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
Given its use in suzuki–miyaura cross-coupling reactions, it can be inferred that the compound plays a role in carbon–carbon bond formation .
Result of Action
Its role in suzuki–miyaura cross-coupling reactions suggests that it contributes to the formation of carbon–carbon bonds .
Action Environment
It’s known that suzuki–miyaura cross-coupling reactions are generally tolerant of various functional groups and can be performed under mild conditions .
特性
IUPAC Name |
[4-[(3-methylphenyl)sulfamoyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BNO4S/c1-10-3-2-4-12(9-10)15-20(18,19)13-7-5-11(6-8-13)14(16)17/h2-9,15-17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKNWGIFWNSPQMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


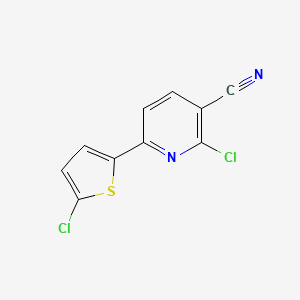
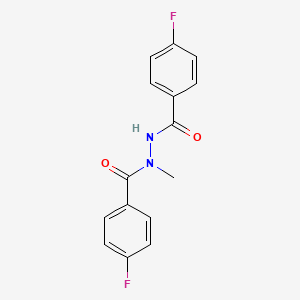

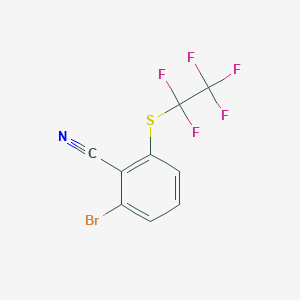

![(R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, min. 97%](/img/structure/B6341550.png)
